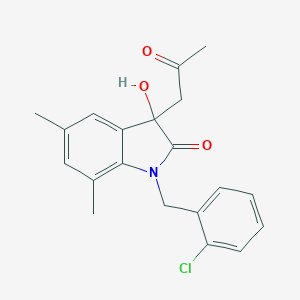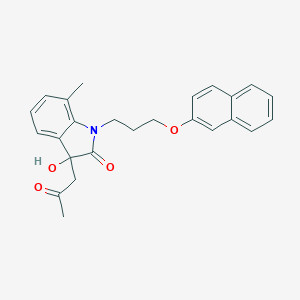![molecular formula C18H21N3O2 B368603 N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide CAS No. 919972-38-6](/img/structure/B368603.png)
N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide” is a complex organic compound. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . Benzimidazoles are known for their versatility in functionalization, good chemical and environmental stability . They are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
While the specific synthesis process for “N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide” is not available, benzimidazole derivatives are generally synthesized through condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. They can act as potent inhibitors of microbial growth, including bacteria and fungi. The structural similarity of benzimidazoles to nucleotides allows them to interact with biopolymers within microbial cells, disrupting vital processes .
Anticancer Properties
The anticancer activity of benzimidazoles is another significant area of research. These compounds can interfere with the replication of cancer cells by binding to tubulin and inhibiting microtubule dynamics, which is crucial for cell division. Additionally, they can induce apoptosis and inhibit angiogenesis, contributing to their anticancer effects .
Antiviral Applications
Benzimidazole derivatives have shown promise as antiviral agents. They can inhibit viral replication by targeting viral enzymes or interfering with viral DNA synthesis. This makes them potential candidates for the treatment of various viral infections .
Cardiovascular Therapeutics
In the field of cardiovascular diseases, benzimidazoles have been used to develop drugs that can treat conditions such as hypertension and arrhythmias. They work by modulating ion channels or receptors involved in cardiovascular function .
Neurological Disorders
Benzimidazole compounds have applications in neurology, where they may be used to treat neurodegenerative diseases and other neurological disorders. They can act on central nervous system receptors or enzymes, providing neuroprotective effects .
Endocrinology
In endocrinology, benzimidazole derivatives can be used to regulate hormones and treat various endocrine disorders. Their ability to mimic or inhibit natural hormones makes them valuable in this field .
Ophthalmological Uses
Benzimidazoles have been explored for their use in ophthalmology. They can be formulated into eye drops or other delivery systems to treat eye infections and inflammatory conditions .
Spectral and Catalytic Properties
Beyond biological applications, benzimidazole derivatives can be used for their spectral and catalytic properties. They can serve as optical sensors for bioimaging or be incorporated into photovoltaic systems .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to interact with various biological targets . For instance, some benzimidazole analogues are known to act as allosteric activators of human glucokinase , a key enzyme in glucose metabolism.
Mode of Action
For instance, some benzimidazole analogues can increase the catalytic action of glucokinase, leading to enhanced glucose metabolism .
Biochemical Pathways
Given the known interactions of benzimidazole derivatives with glucokinase, it’s plausible that this compound could influence pathways related to glucose metabolism .
Pharmacokinetics
The compound’s predicted boiling point is 5749±330 °C, and its predicted density is 112±01 g/cm3 . These properties could potentially influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities, including antibacterial, antiviral, antifungal, antiprotozoal, antidiabetic, and anticancer effects .
properties
IUPAC Name |
N-[1-(1-butylbenzimidazol-2-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-4-11-21-15-9-6-5-8-14(15)20-17(21)13(2)19-18(22)16-10-7-12-23-16/h5-10,12-13H,3-4,11H2,1-2H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEYATNMDHOKSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-(3-methylbutyl)spiro[1,3-benzoxazine-2,3'-indole]-2',4(1'H,3H)-dione](/img/structure/B368533.png)
![N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide](/img/structure/B368534.png)
![1-(2,6-Dimethylphenyl)-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyr rolidin-2-one](/img/structure/B368546.png)
![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(met hylethyl)acetamide](/img/structure/B368548.png)
![2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-methyl-N-phen ylacetamide](/img/structure/B368549.png)
![1-(2-methylphenyl)-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368553.png)
![1-(3-methoxyphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B368555.png)
![N,N-diethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B368556.png)
![N-ethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-phenyl acetamide](/img/structure/B368557.png)
![2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B368560.png)
![1-(4-methylphenyl)-4-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368563.png)
![2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(prop-2-en-1-yl)acetamide](/img/structure/B368564.png)